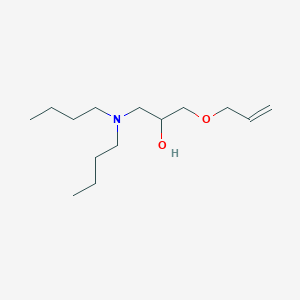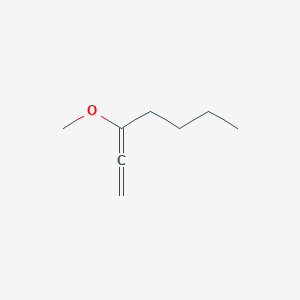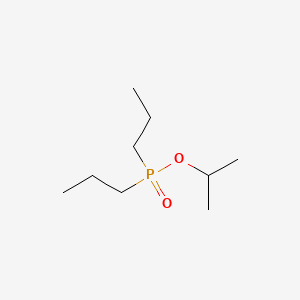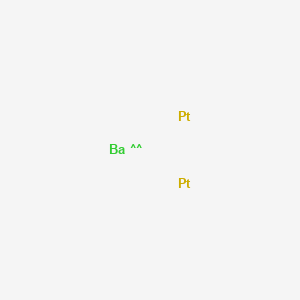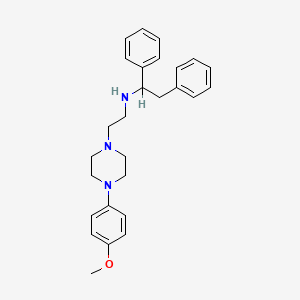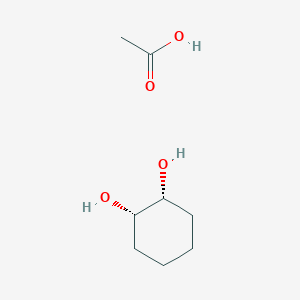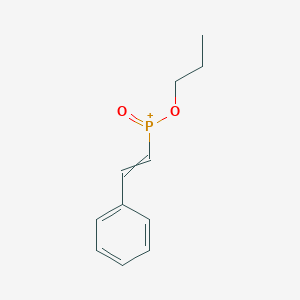
Oxo(2-phenylethenyl)propoxyphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(2-phenylethenyl)propoxyphosphanium is a phosphorus-containing organic compound It is characterized by the presence of a phosphonium group attached to a propoxy chain, which is further connected to a phenylethenyl group
Vorbereitungsmethoden
The synthesis of oxo(2-phenylethenyl)propoxyphosphanium typically involves the reaction of a phosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-phenylethenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Oxo(2-phenylethenyl)propoxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydroformylation: The compound can participate in hydroformylation reactions to form aldehydes in the presence of catalysts like cobalt or rhodium
Wissenschaftliche Forschungsanwendungen
Oxo(2-phenylethenyl)propoxyphosphanium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential as a bioisostere in drug design.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Wirkmechanismus
The mechanism of action of oxo(2-phenylethenyl)propoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interact with cellular components and disrupt normal functions .
Vergleich Mit ähnlichen Verbindungen
Oxo(2-phenylethenyl)propoxyphosphanium can be compared to other phosphorus-containing compounds such as:
Phosphinic acids: These compounds have similar bioisosteric properties and are used in drug design and catalysis.
Phosphonates: Known for their stability and ability to form strong bonds with metal ions, phosphonates are used in various industrial applications.
Phosphine oxides: These compounds are used as ligands in coordination chemistry and have applications in catalysis and materials science
Eigenschaften
CAS-Nummer |
18788-84-6 |
|---|---|
Molekularformel |
C11H14O2P+ |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
oxo-(2-phenylethenyl)-propoxyphosphanium |
InChI |
InChI=1S/C11H14O2P/c1-2-9-13-14(12)10-8-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3/q+1 |
InChI-Schlüssel |
YSAHTIDAKXLCNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[P+](=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



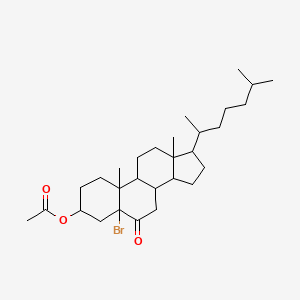


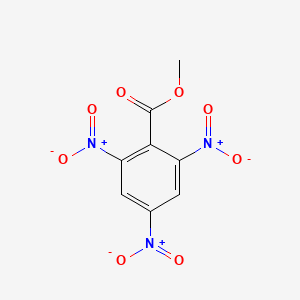

![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
